molecular formula C25H26N2O4S B289370 N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289370
M. Wt: 450.6 g/mol
InChI Key: YHILEGOPAHMOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act through the activation of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and synaptic plasticity. Activation of the α7nAChR by N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of inflammation, the enhancement of synaptic plasticity, and the improvement of cognitive function. N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR, which allows for the precise manipulation of this receptor in experimental settings. However, N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations, including its relatively short half-life and poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the development of novel formulations that improve its solubility and bioavailability, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of more selective and potent α7nAChR agonists based on the structure of N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could lead to the development of even more effective therapies for neurodegenerative diseases.
Conclusion:
N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising compound for the development of novel therapies for neurological disorders. Its neuroprotective and anti-inflammatory properties, combined with its ability to enhance cognitive function, make it a promising candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and to develop more effective therapies based on its structure.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride, followed by the condensation of the resulting product with 2-aminothiophenol. The final step involves the reaction of the intermediate product with 3-chloropropanoyl chloride to yield N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of novel therapies for these diseases.

properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-15-8-10-16(11-9-15)23(28)27-25-22(18-6-4-5-7-21(18)32-25)24(29)26-19-13-12-17(30-2)14-20(19)31-3/h8-14H,4-7H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

YHILEGOPAHMOCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.